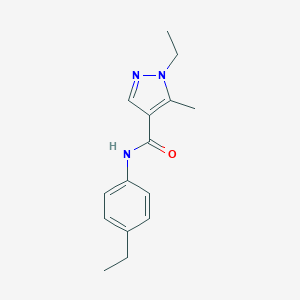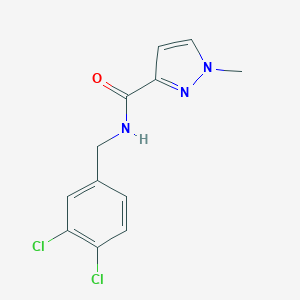![molecular formula C19H14Cl2N2O4 B213665 N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)
N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide, commonly known as Compound A, is a synthetic molecule that has been extensively studied for its potential therapeutic applications. It belongs to the family of furan-2-carboxamides and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. In
作用机制
The exact mechanism of action of Compound A is not fully understood. However, it is believed to act by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. By inhibiting NF-κB activity, Compound A can reduce the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound A has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. In addition, Compound A has been found to regulate the differentiation and function of immune cells, including T cells, B cells, and dendritic cells.
实验室实验的优点和局限性
Compound A has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. It has also been extensively studied and its biological activities are well characterized. However, there are also some limitations to using Compound A in lab experiments. It has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain assays. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on Compound A. One area of research is to further elucidate its mechanism of action and identify its molecular targets. This information could be used to develop more specific and effective therapies based on Compound A. Another area of research is to investigate its potential use in combination with other drugs or therapies. Finally, research could focus on developing new derivatives of Compound A with improved pharmacological properties.
合成方法
Compound A can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2,5-dichlorophenol with sodium hydroxide to produce 2,5-dichlorophenoxide. This is then reacted with 5-bromomethylfuran-2-carboxylic acid to produce 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylic acid. The final step involves the reaction of this compound with 4-aminobenzamide to produce Compound A.
科学研究应用
Compound A has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, Compound A has been found to exhibit immunomodulatory effects by regulating the differentiation and function of immune cells.
属性
产品名称 |
N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide |
|---|---|
分子式 |
C19H14Cl2N2O4 |
分子量 |
405.2 g/mol |
IUPAC 名称 |
N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14Cl2N2O4/c20-12-3-7-15(21)17(9-12)26-10-14-6-8-16(27-14)19(25)23-13-4-1-11(2-5-13)18(22)24/h1-9H,10H2,(H2,22,24)(H,23,25) |
InChI 键 |
JDHNXMRNJLTTLY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)
![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)



![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)


